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molecular formula C15H18O3 B8409935 Benzyl 2-(4-oxocyclohexyl)acetate

Benzyl 2-(4-oxocyclohexyl)acetate

Cat. No. B8409935
M. Wt: 246.30 g/mol
InChI Key: YAFVNPKAGRXHLC-UHFFFAOYSA-N
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Patent
US09260375B2

Procedure details

To a solution of 4-benzyloxycarbonylmethylcyclohexanone ethylene acetal (7.62 g, 26.2 mmol) in acetone (235 mL)-water (10 mL) was added p-toluenesulfonic acid monohydrate (221 mg, 1.16 mmol), and the mixture was stirred at 55° C. for 10 h. The reaction mixture was adjusted to pH 5 with sodium hydrogen carbonate with stirring under ice cooling, and concentrated under reduced pressure. The residue obtained by azeotropic distillation with the addition of toluene was subjected to silica gel column chromatography (hexane-ethyl acetate 4:1) to give 5.57 g of benzyl 2-(4-oxocyclohexyl)acetate as oil (yield: 86%).
Name
4-benzyloxycarbonylmethylcyclohexanone ethylene acetal
Quantity
7.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][CH:7]([CH2:10][C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH2:6][CH2:5]2)[O:3]C1.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>CC(C)=O.CCCCCC.C(OCC)(=O)C>[O:3]=[C:4]1[CH2:9][CH2:8][CH:7]([CH2:10][C:11]([O:13][CH2:14][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:12])[CH2:6][CH2:5]1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
4-benzyloxycarbonylmethylcyclohexanone ethylene acetal
Quantity
7.62 g
Type
reactant
Smiles
C1COC2(CCC(CC2)CC(=O)OCC2=CC=CC=C2)O1
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
221 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
235 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 55° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring under ice cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained by azeotropic distillation with the addition of toluene

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O=C1CCC(CC1)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.57 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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